An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
An In-Depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
This guide provides a comprehensive technical overview of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, particularly for professionals in pharmaceutical research and development.
Introduction: A Versatile Scaffold in Drug Discovery
3-Amino-5,6-dichloropyrazine-2-carboxylic acid is a substituted pyrazine derivative recognized for its utility as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid, planar structure, combined with multiple functional groups—an amine, a carboxylic acid, and two chlorine atoms—offers a rich platform for chemical modification and the construction of novel molecular architectures. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 4853-52-5 .[1][2] Its strategic importance lies in its role as a precursor to compounds targeting a range of biological pathways, including ion channels.[3]
Section 1: Core Physicochemical Properties and Identifiers
A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and formulation. The key characteristics of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 4853-52-5 | [1][2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | Solid (Typically a pale yellow or off-white powder) | Inferred from synthesis descriptions |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere |
Section 2: Synthesis and Mechanistic Rationale
The most prevalent and industrially relevant synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No: 1458-18-0).[2][4] This transformation is a classic example of a saponification reaction followed by an acid workup.
Causality Behind the Experimental Design
The choice of a base-mediated hydrolysis is deliberate. The ester functional group is susceptible to nucleophilic attack by hydroxide ions (from NaOH or LiOH). This process is significantly more efficient than acid-catalyzed hydrolysis for this substrate, which can be prone to side reactions under harsh acidic conditions. The reaction is heated to reflux to overcome the activation energy barrier, ensuring a complete and timely conversion. Upon completion, the product exists as a sodium carboxylate salt, which is soluble in water. The final, critical step is acidification. By lowering the pH, the carboxylate anion is protonated, converting it into the neutral carboxylic acid. This form has significantly lower solubility in water, causing it to precipitate out of the solution, allowing for easy isolation by filtration.[2][5]
Caption: Workflow for the synthesis of the title compound via hydrolysis.
Detailed Experimental Protocol: Hydrolysis of the Methyl Ester
This protocol is a self-validating system; the identity and purity of the final product should be confirmed using the analytical methods described in Section 4.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (1.0 equivalent) in water (approx. 8-10 mL per gram of ester).[2]
-
Base Addition: Add sodium hydroxide (2.0-2.5 equivalents) to the suspension.[2] The use of a slight excess of base ensures the complete consumption of the starting material.
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Saponification: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is no longer detectable (typically 15-60 minutes).[2]
-
Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. If any particulate matter is present, filter the solution.
-
Acidification and Precipitation: Slowly add 1N hydrochloric acid to the clear solution while stirring. Monitor the pH. Continue adding acid until the pH is less than 7 (typically pH 2-3), at which point a solid will precipitate.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the collected solid in a vacuum oven to a constant weight to yield 3-Amino-5,6-dichloropyrazine-2-carboxylic acid.
Section 3: Core Applications in Drug Discovery
This pyrazine derivative is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its function as a highly adaptable scaffold. The amine and carboxylic acid groups provide handles for amide bond formation, while the chlorine atoms can be substituted via nucleophilic aromatic substitution (SₙAr) reactions.
A primary application is in the synthesis of epithelial sodium channel (ENaC) blockers .[3] ENaC modulators are investigated for treating respiratory diseases by regulating mucus hydration in the airways. In this context, the pyrazine core serves as the central anchor to which other functional groups, responsible for target binding and pharmacokinetic properties, are attached.
Caption: Role as a foundational building block in multi-step API synthesis.
Section 4: Analytical and Quality Control Methodologies
Rigorous analytical chemistry is essential to verify the identity, purity, and stability of any chemical intermediate used in pharmaceutical development.
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High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid or TFA) can effectively separate the product from starting materials and byproducts. Purity is determined by the area percentage of the main peak.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic proton and the amine protons, while the ¹³C NMR will confirm the number and type of carbon atoms.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The observation of the correct molecular ion peak (and its characteristic isotopic pattern due to the two chlorine atoms) provides strong evidence of the compound's identity.
-
Elemental Analysis: This method provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula C₅H₃Cl₂N₃O₂, offering a fundamental confirmation of purity and composition.[5]
Section 5: Safety, Handling, and Storage
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Hazard Identification: The compound should be regarded as hazardous. Based on related structures, it is likely to cause skin and serious eye irritation. It may also be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[7][9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Nitrite or other chemically resistant gloves.
-
A lab coat.
-
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[10][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Conclusion
3-Amino-5,6-dichloropyrazine-2-carboxylic acid (CAS: 4853-52-5) is more than just a chemical compound; it is a critical enabler in the field of medicinal chemistry. Its well-defined synthesis, coupled with its versatile chemical functionality, secures its place as a valuable starting material for the development of sophisticated therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher aiming to leverage its potential in drug discovery pipelines.
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